molecular formula C4H2ClF3N2 B3021963 5-chloro-3-(trifluoromethyl)-1H-pyrazole CAS No. 131797-35-8

5-chloro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3021963
CAS No.: 131797-35-8
M. Wt: 170.52 g/mol
InChI Key: MOIFODGGQARBFF-UHFFFAOYSA-N
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Description

5-chloro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound in the presence of a chlorinating agent and a trifluoromethylating reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated products.

    Substitution: The chlorine or trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine or trifluoromethyl groups.

Scientific Research Applications

5-chloro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)phenol
  • 5-chloro-3-(trifluoromethyl)isoxazole

Uniqueness

5-chloro-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position, exhibits unique chemical properties that enhance its pharmacological potential. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C4_4H2_2ClF3_3N2_2, with a molecular weight of approximately 170.52 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Synthesis Methods:

  • Method 1: Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Method 2: Use of Vilsmeier-Haack reagent to form pyrazole derivatives from substituted phenyl compounds .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects:
    • The compound has shown promise as an analgesic and anti-inflammatory agent in animal models, indicating its potential to inhibit pathways related to pain perception and inflammatory responses .
    • In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this pyrazole derivative possesses antibacterial and antifungal activities. It has been evaluated against various strains of bacteria, including drug-resistant strains such as MRSA, revealing minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
    • The trifluoromethyl group enhances the compound's activity against biofilms formed by bacteria like Staphylococcus aureus .
  • Anticancer Potential:
    • Pyrazole derivatives have been linked to anticancer activities, with studies showing that compounds containing similar structures can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells .
    • The compound's mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with enzymes involved in inflammatory processes, particularly through COX inhibition.
  • Receptor Modulation: It may influence receptor activity related to pain perception and inflammatory responses.
  • Biochemical Pathway Interference: By affecting multiple biochemical pathways, this compound can exert a range of cellular effects that contribute to its therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFocusFindings
Study AAnti-inflammatory activityDemonstrated significant COX-2 inhibition with an IC50_{50} value lower than standard anti-inflammatory drugs like celecoxib .
Study BAntimicrobial efficacyShowed potent activity against MRSA strains with MIC values as low as 0.5 µg/mL; effective in eradicating biofilms .
Study CAnticancer propertiesIn vitro tests indicated antiproliferative effects on breast cancer cell lines; further research needed on in vivo models .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIFODGGQARBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629962
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003320-19-1
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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